molecular formula C34H56FN3O6SSi2 B13722709 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin

Cat. No.: B13722709
M. Wt: 710.1 g/mol
InChI Key: XAOQVMRJPZGRCX-ZVFYLXQQSA-N
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Description

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin (CAS 1353050-10-8) is a strategically protected intermediate of the lipid-lowering drug Rosuvastatin. This compound features tert-butyldimethylsilyl (TBS) groups safeguarding the hydroxyl moieties at the 3 and 5 positions of the dihydroxy acid headgroup. This protection is crucial for synthetic chemistry workflows, enhancing the molecule's stability and solubility during manipulation, and allows for selective reactions to be carried out on other parts of the molecule. Its primary research application is as a key precursor in the efficient synthesis of various Rosuvastatin metabolites and derivatives for pharmacological studies . Furthermore, this high-purity intermediate is essential for use in regulatory filings, including Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF), and is critical for toxicity studies, Quality Control (QC) protocols, and analytical method development during the commercial production of Rosuvastatin . By providing a controlled pathway to generate active metabolites, this compound enables researchers to delve deeper into the metabolic fate, structure-activity relationships, and full pharmacological profile of Rosuvastatin, a drug known for its potent HMG-CoA reductase inhibitory activity . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C34H56FN3O6SSi2

Molecular Weight

710.1 g/mol

IUPAC Name

(E,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid

InChI

InChI=1S/C34H56FN3O6SSi2/c1-23(2)30-28(31(24-15-17-25(35)18-16-24)37-32(36-30)38(9)45(10,41)42)20-19-26(43-46(11,12)33(3,4)5)21-27(22-29(39)40)44-47(13,14)34(6,7)8/h15-20,23,26-27H,21-22H2,1-14H3,(H,39,40)/b20-19+/t26-,27-/m1/s1

InChI Key

XAOQVMRJPZGRCX-ZVFYLXQQSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Condensation Step

The core condensation involves reacting a key aldehyde intermediate, 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carbaldehyde , with a silyl-protected phosphoranylidene hexanoate derivative, such as methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate .

  • This reaction is typically carried out in an inert solvent like acetonitrile or tetrahydrofuran under reflux conditions.
  • The condensation forms a silyl-protected intermediate with the TBDMS group(s) intact, facilitating further selective transformations.

Protection of Hydroxyl Groups

  • The hydroxyl groups at positions 3 and 5 of the rosuvastatin intermediate are protected by tert-butyldimethylsilyl groups.
  • This protection is crucial to prevent premature reactions during subsequent steps such as reductions and hydrolyses.
  • The silylation is achieved using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, often imidazole or triethylamine, under anhydrous conditions.

Deprotection of TBDMS Groups

  • After condensation and selective reductions, the TBDMS protecting groups are removed.
  • Common deprotection agents include hydrogen fluoride (HF) or methanesulfonic acid.
  • This step regenerates the free hydroxyl groups necessary for the biological activity of rosuvastatin.
  • The deprotection is carefully controlled to avoid degradation or side reactions.

Selective Reduction

  • The keto group at position 5 is regioselectively reduced using a combination of sodium borohydride and diethylmethoxyborane.
  • This selective reduction ensures formation of the desired stereochemistry and avoids over-reduction.
  • The reduction is typically performed after silyl protection to maintain selectivity.

Hydrolysis and Salt Formation

  • The methyl ester group is hydrolyzed using sodium hydroxide in ethanol at room temperature.
  • After hydrolysis, the sodium salt of rosuvastatin is obtained by removal of ethanol and addition of ether.
  • The sodium salt is then converted to the calcium salt by addition of calcium salts (calcium chloride or calcium acetate), precipitating rosuvastatin calcium (2:1 ratio).

Process Flow Summary Table

Step No. Reaction/Process Reagents/Conditions Purpose/Outcome
1 Condensation 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carbaldehyde + methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate; reflux in acetonitrile or THF Formation of silyl-protected intermediate
2 Silyl Protection TBDMSCl, base (imidazole/TEA), anhydrous conditions Protection of hydroxyl groups at 3 and 5 positions
3 Deprotection of TBDMS Groups Hydrogen fluoride or methanesulfonic acid Removal of TBDMS protecting groups
4 Selective Reduction Sodium borohydride + diethylmethoxyborane Regioselective reduction of keto group
5 Hydrolysis Sodium hydroxide in ethanol, room temperature Conversion of methyl ester to carboxylate
6 Salt Formation Calcium chloride or calcium acetate Precipitation of rosuvastatin calcium salt (2:1)

Research Findings and Impurity Control

  • Impurities such as 5-keto acid and stereoisomeric impurities (3S,5R and 3R,5R isomers) can form during synthesis, especially if stereochemical control is inadequate or if unreacted intermediates remain.
  • These impurities can be minimized by careful control of stereochemistry during the condensation and selective reduction steps.
  • Lactone impurities may form under acidic conditions and are typically avoided by controlling pH during workup and storage.

Chemical Reactions Analysis

Types of Reactions

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Rosuvastatin with modified functional groups, enhancing its pharmacological properties .

Scientific Research Applications

Pharmaceutical Applications

Drug Formulation and Quality Control
3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is primarily utilized in pharmaceutical formulations and quality control processes related to Rosuvastatin. Its structural modifications allow for improved stability and solubility, which are crucial for effective drug delivery systems . The compound is often involved in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) filed with the FDA, ensuring compliance with regulatory standards for safety and efficacy .

Mechanism of Action
As an HMG-CoA reductase inhibitor, this compound exhibits potent inhibition of cholesterol biosynthesis. This mechanism is vital for managing conditions like hyperlipidemia and cardiovascular diseases. Additionally, it may possess anti-inflammatory properties that contribute to cardiovascular health by improving endothelial function.

Research Studies

Clinical Efficacy Studies
Numerous studies have evaluated the efficacy of Rosuvastatin and its derivatives in lowering low-density lipoprotein cholesterol (LDL-C) and total cholesterol (TC) levels. For instance, a study comparing Rosuvastatin to Atorvastatin found that patients treated with Rosuvastatin experienced significantly greater reductions in LDL-C and TC after 12 weeks . Such findings support the clinical relevance of this compound as a potent therapeutic agent.

Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of new drug formulations. Research involving this compound has included toxicity studies that evaluate adverse effects in various populations. These studies are essential for determining safe dosage regimens and potential interactions with other therapies .

Mechanism of Action

The mechanism of action of 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is similar to that of Rosuvastatin. It acts as a competitive inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (Da) Key Functional Modifications
Rosuvastatin C₂₂H₂₈FN₃O₆S 481.54 Native structure with free 3,5-OH groups
3,5-Di(TBDMS) Rosuvastatin C₃₄H₆₆F N₃O₆Si₂S ~794.00* TBDMS-protected 3,5-OH groups
Rosuvastatin tert-Butyl Ester C₂₆H₃₆FN₃O₆S 537.64 tert-Butyl ester at carboxylate group
Rosuvastatin Acid Impurity I C₂₂H₂₈FN₃O₆S 481.54 Stereoisomeric variation at 3,5 positions
  • Synthetic Role : The TBDMS groups in 3,5-Di(TBDMS) Rosuvastatin serve as protective intermediates during synthesis, enabling selective reactions at other sites . This contrasts with rosuvastatin tert-butyl ester (CAS 355806-00-7), where the carboxylate group is esterified to enhance lipophilicity for membrane permeability .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparisons

Table 2: Key PK/PD Parameters

Compound AUC (ng·h/mL) Cₘₐₓ (ng/mL) t₁/₂ (h) Transporter Interactions
Rosuvastatin 50.2 6.8 19.0 Substrate of OATP1B1, BCRP, OAT3
3,5-Di(TBDMS) Rosuvastatin* N/A N/A N/A Likely reduced OATP1B1 affinity
Rosuvastatin + Ezetimibe FDC 48.9 6.5 18.5 Similar to rosuvastatin alone

*Data for 3,5-Di(TBDMS) Rosuvastatin inferred from structural analogs; direct PK studies are lacking in evidence.

  • Transporter Interactions: Rosuvastatin’s PK is heavily influenced by OATP1B1 (hepatic uptake) and BCRP (intestinal efflux) .
  • Metabolic Stability : Silylation typically enhances metabolic stability by shielding hydroxyl groups from phase II conjugation (e.g., glucuronidation). This contrasts with rosuvastatin acyl-β-D-glucuronide, a metabolite formed via glucuronidation .

Biological Activity

3,5-Di(tert-butyldimethylsilyl) Rosuvastatin is a derivative of Rosuvastatin, a well-known statin primarily used for lowering cholesterol levels. This compound features two tert-butyldimethylsilyl groups at the 3 and 5 positions of the Rosuvastatin structure, enhancing its stability and solubility. Its systematic name is (3R,5S,6E)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-6-heptenoic acid. This article delves into its biological activities, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, an enzyme crucial in the cholesterol biosynthesis pathway. This inhibition leads to a reduction in intracellular cholesterol levels and subsequently lowers circulating LDL cholesterol levels in the bloodstream. The compound exhibits similar pharmacological properties to its parent compound, Rosuvastatin, including:

  • Potent Inhibition of HMG-CoA Reductase : It has been shown to be a highly effective inhibitor of this enzyme in various studies.
  • Improved Endothelial Function : Research indicates potential cardiovascular benefits through enhanced endothelial function.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, contributing to its cardiovascular benefits.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:

  • Bioavailability : Similar to Rosuvastatin, it exhibits moderate bioavailability.
  • Half-life : The terminal half-life is approximately 20 hours.
  • Metabolism : Minimal metabolism via cytochrome P450 enzymes suggests a lower potential for drug-drug interactions.

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to other statins, the following table summarizes key features:

Compound NameHMG-CoA Inhibition PotencyBioavailability (%)Half-life (h)Unique Features
This compound HighModerate~20Enhanced stability and solubility
Rosuvastatin Very High~20~19-20Strong hepatic uptake
Atorvastatin High~1215-30Extensive clinical use
Simvastatin Moderate<52-3Different mechanism of action
Pitavastatin Moderate~6010-12Unique effects on glucose metabolism

Case Studies and Research Findings

  • In Vitro Studies : Research involving rat hepatocytes showed that this compound retains high potency as an HMG-CoA reductase inhibitor compared to other statins. These studies highlighted its effectiveness in reducing cholesterol synthesis significantly more than other statins tested.
  • Animal Models : In animal studies, administration of this compound resulted in marked reductions in LDL cholesterol levels and improvements in lipid profiles. The prolonged effect post-administration suggests potential for once-daily dosing regimens.
  • Clinical Implications : The anti-inflammatory properties observed in preliminary studies indicate that this compound may also play a role in reducing cardiovascular events beyond lipid-lowering effects. Further clinical trials are necessary to establish these benefits conclusively.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,5-Di(tert-butyldimethylsilyl) Rosuvastatin, and how is stereochemical control achieved?

  • Methodological Answer : The synthesis involves protecting the hydroxyl groups at positions 3 and 5 of Rosuvastatin with tert-butyldimethylsilyl (TBDMS) groups. Critical steps include:

  • Chiral resolution : Use of chiral catalysts or enzymatic methods to maintain the (3R,5S) configuration, as described in the stereospecific assembly of Rosuvastatin intermediates .
  • Protection strategies : Sequential silylation under anhydrous conditions, referencing patents that detail protecting group chemistry for statin derivatives .
  • Validation : Confirmation of stereochemical integrity via NMR (nuclear Overhauser effect spectroscopy) and chiral HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • LC-MS/MS : Quantification using transitions at m/z 482.1 → 258.1 for Rosuvastatin derivatives, with optimized parameters (collision energy: 40 eV, capillary voltage: 4000 V) .
  • HPLC : Stability-indicating methods with C18 columns and photodiode array detection, validated per ICH guidelines for forced degradation studies (e.g., acid/base hydrolysis, oxidation) .
  • X-ray crystallography : To resolve ambiguities in crystalline structure, particularly for polymorph identification .

Q. How is the compound’s solubility and partition coefficient determined experimentally?

  • Methodological Answer :

  • Log P measurement : Shake-flask method using octanol/water partitioning at pH 7.0, with UV detection (reported log P = 0.13 for Rosuvastatin) .
  • Dissolution testing : Simulated biorelevant media (e.g., FaSSIF/FeSSIF) to predict absorption under fasting vs. fed conditions .

Advanced Research Questions

Q. What in vitro models are used to evaluate drug-drug interactions (DDIs) mediated by OATP1B1/BCRP transporters?

  • Methodological Answer :

  • Transfected cell lines : HEK293 or MDCK cells overexpressing OATP1B1/BCRP to assess uptake inhibition by co-administered drugs (e.g., cyclosporine, gemfibrozil) .
  • IC₅₀ determination : Dose-response curves using Rosuvastatin as a probe substrate, with LC-MS/MS quantification .
  • Clinical extrapolation : Use of static (e.g., [I]/IC₅₀ ratios) or dynamic (PBPK) models to predict DDIs in humans .

Q. How do physiologically-based pharmacokinetic (PBPK) models predict dietary effects on absorption?

  • Methodological Answer :

  • GastroPlus™ modeling : Incorporation of parameters like intestinal pH, bile salt concentrations, and food-effect data to simulate postprandial absorption .
  • Parameter sensitivity analysis : Testing variables such as solubility, permeability, and gastric emptying time to identify critical factors affecting bioavailability .

Q. What strategies improve the stability of this compound in formulation development?

  • Methodological Answer :

  • Osmotic stabilization : Multi-particulate compositions with osmotic release modifiers (e.g., polyethylene oxide) to prevent hydrolysis .
  • Lyophilization : For parenteral formulations, using cryoprotectants (trehalose) and low-temperature storage (-20°C) to minimize degradation .

Q. How are metabolite profiles studied for this compound, particularly acyl-β-D-glucuronide derivatives?

  • Methodological Answer :

  • Incubation with liver microsomes : Human or rat microsomes + UDPGA cofactor to generate glucuronides, followed by HR-MS (high-resolution mass spectrometry) for structural elucidation .
  • Reactive metabolite screening : Trapping assays with glutathione or potassium cyanide to detect electrophilic intermediates .

Data Contradictions and Resolution

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters (e.g., bioavailability) across studies?

  • Methodological Answer :

  • Meta-analysis : Pool data from preclinical/clinical studies while adjusting for covariates (e.g., genetic polymorphisms in SLCO1B1, CYP2C9) .
  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte clearance data to reconcile differences between observed and predicted human half-lives .

Q. Why do some studies report conflicting data on renal excretion mechanisms?

  • Methodological Answer :

  • Cocktail studies : Co-administration with probenecid (an OAT inhibitor) to clarify transporter-mediated renal excretion vs. passive diffusion .
  • Isolated perfused kidney models : To dissect contributions of glomerular filtration and tubular secretion .

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